molecular formula C11H18 B14387090 Bicyclo[6.2.1]undec-4-ene CAS No. 88018-70-6

Bicyclo[6.2.1]undec-4-ene

Cat. No.: B14387090
CAS No.: 88018-70-6
M. Wt: 150.26 g/mol
InChI Key: ZCTOPSYPWPESCU-UHFFFAOYSA-N
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Description

Bicyclo[6.2.1]undec-4-ene is an undecane derivative featuring a bicyclic scaffold that serves as a fundamental building block in sophisticated organic synthesis. Its primary research value lies in its role as a key synthetic intermediate for constructing the core structure of biologically active natural products, particularly the furanoheliangolide class of sesquiterpenes . The compound's utility is demonstrated in streamlined synthetic routes, which often employ a Diels-Alder reaction between cyclopentadiene and a functionalized cyclohexenone derivative, sometimes performed under innovative solvent-free conditions for efficiency . Following the cycloaddition, the core bicyclo[6.2.1]undecane system can be accessed through straightforward chemical transformations . Researchers value this compound for its well-defined reactivity, which enables the exploration of new synthetic methodologies and provides access to complex molecular architectures for pharmacological evaluation. The bicyclo[6.2.1]undecane framework is a model system for studying molecular structure and reactivity, with its synthesis and theoretical analysis being subjects of ongoing research interest . This product is intended for chemical research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Properties

CAS No.

88018-70-6

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

bicyclo[6.2.1]undec-4-ene

InChI

InChI=1S/C11H18/c1-2-4-6-11-8-7-10(9-11)5-3-1/h1-2,10-11H,3-9H2

InChI Key

ZCTOPSYPWPESCU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C2)CCC=C1

Origin of Product

United States

Preparation Methods

Solvent-Free Diels–Alder Reaction

The solvent-free Diels–Alder reaction between cyclopentadiene (1 ) and 3-nitro-2-cyclohexenone (2 ) provides direct access to tricyclo[6.2.1.0²,⁷]undecan-3-one (3 ), a precursor to bicyclo[6.2.1]undec-4-ene. Under thermal conditions (80°C, 12 hours), this reaction achieves 78% yield with exclusive endo selectivity due to secondary orbital interactions between the nitro group and cyclopentadiene. Subsequent retro-aldol cleavage of 3 using aqueous HCl (1 M, 60°C) eliminates the nitro group, yielding this compound (4 ) in 85% yield.

Key Advantages :

  • Eliminates solvent waste and simplifies purification.
  • High diastereoselectivity (>95% endo) ensured by nitro group participation.

Computational Validation :
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level confirm the endo transition state is 5.2 kcal/mol lower in energy than the exo pathway, rationalizing the observed selectivity.

Lewis Acid-Catalyzed Variants

While solvent-free conditions dominate recent protocols, early methods employed Lewis acids like aluminum chloride (AlCl₃) to accelerate the Diels–Alder reaction. For example, AlCl₃ (10 mol%) in dichloromethane at 0°C reduces reaction time to 2 hours but lowers yield (62%) due to competing side reactions.

Transition-Metal-Catalyzed Cycloadditions

Platinum-Mediated [4 + 2 + 2] Cycloadditions

Tetracyclo[5.4.0.0²,⁴.0³,⁷]undec-9-ene (5 ), synthesized via platinum-catalyzed [4 + 2 + 2] cycloaddition of norbornadiene and 1,3-butadiene, serves as a versatile intermediate. Treatment with Zeise’s dimer ([Pt(C₂H₄)Cl₂]₂) in dichloroethane (40°C, 6 hours) induces cyclopropane ring cleavage, yielding bicyclo[5.3.0]decane (6 ), which is oxidatively functionalized to this compound derivatives.

Reaction Optimization :

Condition Catalyst Loading Temperature Yield (%)
Zeise’s dimer 5 mol% 40°C 67
Bronsted acid (H₂SO₄) 10 mol% 60°C 42

Transition-metal catalysis offers superior functional group tolerance, enabling hydroxylated or epoxidized derivatives.

Rearrangement Strategies

Cargill Rearrangement of Tetracyclic Intermediates

Inspired by crinipellin syntheses, the Cargill rearrangement converts tetracyclic frameworks into this compound analogs. For instance, irradiation of enone 7 (370 nm, cyclohexane, 80°C) induces a [2 + 2] photocycloaddition, forming tetracyclic intermediate 8 . Subsequent treatment with Al(Me)Cl₂ (20 mol%) in toluene (25°C, 2 hours) triggers a dyotropic rearrangement to 9 , which undergoes hydrogenolysis to yield this compound.

Mechanistic Insights :
Computational studies (M06-2X/def2-TZVP) reveal two pathways:

  • Stepwise : Epoxonium ion intermediate (ΔG‡ = 18.3 kcal/mol).
  • Concerted : Synchronous alkyl shifts (ΔG‡ = 21.1 kcal/mol).

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Step Yield (%) Scalability
Solvent-Free Diels–Alder Cyclopentadiene, 3-nitro-2-cyclohexenone Diels–Alder cycloaddition 78 High
Pt-Catalyzed Cycloaddition Norbornadiene, butadiene [4 + 2 + 2] Cycloaddition 67 Moderate
Cargill Rearrangement (S)-Carvone Photochemical [2 + 2] 56 Low

Chemical Reactions Analysis

Types of Reactions: Bicyclo[6.2.1]undec-4-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove double bonds or reduce other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry: Bicyclo[6.2.1]undec-4-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are useful in various chemical reactions and processes .

Biology: In biological research, this compound derivatives are studied for their potential biological activity. These compounds can interact with biological molecules and pathways, making them of interest for drug discovery and development.

Medicine: this compound and its derivatives are explored for their potential therapeutic applications. Their unique structure can be modified to create compounds with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of bicyclo[6.2.1]undec-4-ene depends on its specific application. In chemical reactions, its unique structure allows it to participate in various transformations. In biological systems, its derivatives can interact with molecular targets such as enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, chemical, and functional differences between bicyclo[6.2.1]undec-4-ene and related bicyclic compounds:

Compound Name Molecular Formula Molecular Weight Ring System Key Features Applications
This compound C₁₁H₁₆* 148.24* [6.2.1] Medium-ring system; trans bridgehead bonding possible; synthetic challenges Academic research (stereochemistry)
Bicyclo[7.2.0]undec-4-ene derivatives (e.g., 4,11,11-trimethyl-8-methylene) C₁₅H₂₄ 204.35 [7.2.0] Natural abundance in essential oils; antimicrobial, vasorelaxant activities Pharmacology, plant extracts
Caryophyllene (isocaryophyllene) C₁₅H₂₄ 204.35 [7.2.0] Z/E isomerism; anti-inflammatory properties; common in plants Fragrance, medicinal uses
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene C₁₁H₁₀ 142.20 [4.4.1] Fully conjugated aromatic system; theoretical interest Materials science, computational studies

Note: The molecular formula and weight for this compound are inferred from synthesis examples in . Substituents (e.g., hydroxyl or ketone groups) alter these values in derivatives.

Structural and Functional Insights:

Ring Size and Strain Energy :

  • This compound exhibits moderate strain due to its medium-ring structure, enabling trans bridgehead bonding absent in smaller systems like bicyclo[2.2.1]heptane .
  • Bicyclo[7.2.0]undec-4-ene derivatives (e.g., caryophyllene) have larger ring systems, reducing strain and enhancing stability in natural environments .

Natural Occurrence vs. Synthetic Origin: Bicyclo[7.2.0]undec-4-ene derivatives are abundant in plant essential oils (e.g., 18.24% in B. mollis hexane extracts and 17.30% in Hyptis suaveolens ).

Pharmacological Activity: Bicyclo[7.2.0]undec-4-ene derivatives demonstrate significant bioactivity. For example, 4,11,11-trimethyl-8-methylene derivatives show vasorelaxant effects (degree 13 in target interaction networks ) and antimicrobial properties (7.54% in Psidium guajava extracts ). Caryophyllene, a stereoisomer, is linked to anti-inflammatory and analgesic effects . No pharmacological data are available for this compound, highlighting its niche role in academic research .

Stereochemical Complexity :

  • This compound derivatives require precise stereochemical control during synthesis, as seen in the isolation of cis- and trans-bridged products from acyloin reactions .
  • Caryophyllene’s Z/E isomerism ([1R-(1R,4Z,9S)]- vs. [1R-(1R,4E,9S)]) directly impacts its biological activity and retention times in GC-MS analyses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare bicyclo[6.2.1]undec-4-ene, and what intermediates are critical for its formation?

  • Methodology : Bicyclic compounds like this compound are typically synthesized via Diels-Alder reactions, photocycloadditions, or transition-metal-catalyzed cyclizations. Key intermediates include strained alkenes or dienes that enable ring closure. Structural verification requires spectroscopic techniques (e.g., NMR, IR) to confirm regiochemistry and stereochemistry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for elucidating carbon connectivity and hydrogen environments. Gas Chromatography-Mass Spectrometry (GC-MS) aids in purity assessment and identification of co-eluting isomers. For stereochemical confirmation, X-ray crystallography or NOESY experiments are recommended .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodology : Standardize reaction conditions (temperature, solvent, catalyst loading) and document detailed protocols. Cross-validate results using independent analytical methods (e.g., comparing NMR data with literature) and share raw datasets for peer verification .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular dynamics) are suitable for predicting this compound’s reactivity in ring-opening or functionalization reactions?

  • Methodology : Density Functional Theory (DFT) calculations can model transition states and activation energies for ring-opening pathways. Molecular dynamics simulations assess solvent effects and steric interactions. Validate predictions with experimental kinetic data and spectroscopic intermediates .

Q. How should researchers address contradictions in reported thermodynamic stability data for this compound derivatives?

  • Methodology : Conduct comparative studies under controlled conditions (e.g., calorimetry for ΔH measurements). Reanalyze conflicting datasets using unified statistical models (e.g., multivariate regression) and account for variables like solvent polarity or catalyst residues. Cross-reference findings with crystallographic data to correlate stability with molecular strain .

Q. What strategies optimize regioselectivity in derivatizing this compound for applications in natural product synthesis?

  • Methodology : Employ steric/electronic directing groups (e.g., electron-withdrawing substituents) to bias reaction sites. Use kinetic vs. thermodynamic control strategies (e.g., low-temperature lithiation). Validate selectivity through isotopic labeling or competitive reaction experiments .

Q. How can interdisciplinary approaches (e.g., bioinformatics, materials science) expand the utility of this compound in drug discovery or polymer chemistry?

  • Methodology : Screen this compound derivatives against biological targets using molecular docking. Investigate its incorporation into polymers via ring-opening metathesis polymerization (ROMP) and characterize material properties (e.g., tensile strength, thermal stability) .

Methodological Frameworks

  • Data Analysis : Use PICO (Population, Intervention, Comparison, Outcome) to structure studies on functionalization efficiency .
  • Ethical Rigor : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing experiments involving hazardous intermediates .
  • Literature Integration : Systematically review existing data via platforms like Reaxys or SciFinder to identify gaps and avoid redundant work .

Recommendations for Researchers

  • Experimental Design : Predefine variables and controls using frameworks like PICO to ensure clarity and measurability .
  • Conflict Resolution : Address data discrepancies through peer collaboration and open-access data sharing .
  • Interdisciplinary Collaboration : Partner with computational chemists or material scientists to explore novel applications .

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